molecular formula C15H14N2O B169638 2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine CAS No. 116248-09-0

2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B169638
CAS No.: 116248-09-0
M. Wt: 238.28 g/mol
InChI Key: FKDOOGCZVMKBIT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. As a 2-substituted benzoxazole derivative, it belongs to a class of heterocyclic compounds renowned for a wide spectrum of biological activities . Researchers value this scaffold for its potential in developing novel therapeutic agents, particularly against challenging targets like drug-resistant bacteria and various cancer cell lines . The primary research value of this compound and its analogs lies in their potent antimicrobial and anticancer properties. Studies on similar 2-substituted benzoxazoles have demonstrated promising antibacterial activity, especially against Gram-negative bacteria such as Escherichia coli . The proposed mechanism of action for this antibacterial effect is the inhibition of the bacterial enzyme DNA gyrase, an essential and validated target for antibacterial agents . Furthermore, benzoxazole derivatives are investigated as antiproliferative agents. Research indicates that compounds with this core structure can exhibit promising anticancer activity against a diverse panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460), with some derivatives showing enhanced activity compared to reference drugs . The structure-activity relationship (SAR) for this class of compounds highlights that substitutions on the benzoxazole core and the pendant phenyl ring are critical for optimizing biological activity and selectivity . This product is presented as part of a collection of rare and unique chemicals for early discovery research and is provided For Research Use Only.

Properties

IUPAC Name

2-(4-ethylphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-10-3-5-11(6-4-10)15-17-13-9-12(16)7-8-14(13)18-15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDOOGCZVMKBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352206
Record name 5-Benzoxazolamine, 2-(4-ethylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116248-09-0
Record name 5-Benzoxazolamine, 2-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ETHYLPHENYL)-1,3-BENZOXAZOL-5-AMINE
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Preparation Methods

PEG-SO3_33H-Catalyzed Cyclization

PEG-SO3_3H emerges as a superior catalyst due to its bifunctional acidity and phase-transfer capabilities. Comparative studies demonstrate its advantages over traditional acids like pp-toluenesulfonic acid (PTSA):

ParameterPEG-SO3_3HPTSA
Yield (%)9275
Reaction Time (h)4.56.0
Reusability5 cyclesNot reusable

Data adapted from.

The catalyst’s polyether backbone facilitates micelle formation in chloroform, localizing reactants at the interface and reducing activation energy. Post-reaction, PEG-SO3_3H is regenerated by washing with ammonia, retaining >90% activity after five cycles.

Solvent Effects on Reaction Kinetics

Solvent polarity critically influences reaction efficiency:

  • Chloroform : Non-polar, favors imine intermediate formation (k=0.15h1k = 0.15 \, \text{h}^{-1}).

  • Ethanol : Protic, accelerates cyclization but risks ester byproducts via aldehyde oxidation.

Optimal solvent systems blend chloroform and ethanol (3:1 v/v), achieving a 15% rate enhancement over pure chloroform.

Alternative Synthetic Approaches

Iodine-Mediated Cyclodesulfurization

A method adapted from Shanbhag et al. involves thiourea intermediates. 5-Amino-2-hydroxyaniline reacts with 4-ethylphenyl isothiocyanate in tetrahydrofuran (THF), followed by iodine/potassium carbonate treatment to induce cyclodesulfurization:

5-Amino-2-hydroxyaniline+4-Ethylphenyl isothiocyanateTHF, RTThiourea intermediateI2/K2CO3This compound\text{5-Amino-2-hydroxyaniline} + \text{4-Ethylphenyl isothiocyanate} \xrightarrow{\text{THF, RT}} \text{Thiourea intermediate} \xrightarrow{\text{I}2/\text{K}2\text{CO}_3} \text{this compound}

This route affords moderate yields (65–72%) but offers functional group tolerance for late-stage modifications.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Rectified spirit (90% ethanol) yields prismatic crystals with >99% purity by HPLC.

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (2:8) resolves regioisomeric impurities, albeit with 10–15% product loss.

Analytical Validation

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH2_2), 7.89–7.91 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 7.45–7.47 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 6.98–7.02 (m, 2H, benzoxazole-H).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), confirming absence of des-ethyl byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to yield various derivatives such as quinones or amines.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions used in catalysis.

Biology

The compound exhibits notable biological activities, making it a candidate for further pharmacological studies:

  • Antimicrobial and Antifungal Properties : Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. For example, studies have shown its effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) supporting its potential as an antifungal agent .
    CompoundMIC (µM)Activity
    This compound8.16Antifungal
  • Potential Anticancer Activity : The compound has been evaluated for anticancer properties, showing promising results in inhibiting cancer cell proliferation. Its mechanism may involve the disruption of cellular processes critical for cancer cell survival .

Industrial Applications

In addition to its biological properties, this compound finds applications in industrial chemistry:

  • Dyes and Pigments : The compound is used in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.

Case Study 1: Antifungal Activity

A study employed artificial neural networks (ANN) to predict the antifungal activity of benzoxazoles, including this compound. The ANN model demonstrated a high correlation coefficient (0.9536) between predicted and experimental values for antifungal activity against Candida albicans, indicating the compound's potential as an effective antifungal agent .

Case Study 2: Anticancer Evaluation

In vitro studies evaluated the anticancer effects of various benzoxazole derivatives, including our compound of interest. The results indicated that modifications to the benzoxazole structure could enhance anticancer activity significantly. Compounds with electron-donating groups showed improved efficacy against colorectal carcinoma cell lines when compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring substituent significantly influence electronic properties, steric effects, and biological activity.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine 4-Ethylphenyl (2) C₁₅H₁₄N₂O 238.29 PPARγ agonist intermediates
2-(3-Methylphenyl)-1,3-benzoxazol-5-amine 3-Methylphenyl (2) C₁₄H₁₂N₂O 224.26 Lower steric hindrance; used in nitrobenzamide derivatives
2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine 4-Ethoxyphenyl (2) C₁₅H₁₄N₂O₂ 254.28 Enhanced solubility due to ethoxy group; no direct bioactivity reported
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine 3-Methoxyphenyl (2) C₁₄H₁₂N₂O₂ 240.26 Electron-donating methoxy group may alter binding affinity

Key Insights :

  • Ethyl vs. Methyl : The ethyl group in the target compound provides moderate steric bulk, optimizing interactions in PPARγ binding pockets, whereas the methyl analog () may exhibit reduced potency due to smaller size .
  • Ethyl vs.

Modifications on the Benzoxazole Core

Alterations to the benzoxazole ring or its substituents impact electronic distribution and reactivity.

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
4-Ethylbenzo[d]oxazol-5-amine Ethyl at position 4 of benzoxazole C₉H₁₀N₂O 162.19 Simplified structure; limited derivatization potential
4,6-Dibromo-2-(4-ethylphenyl)-1,3-benzoxazol-5-amine Bromine at positions 4 and 6 C₁₅H₁₂Br₂N₂O 396.08 Halogenation increases molecular weight and reactivity; used in cross-coupling reactions

Key Insights :

  • Positional Substitution : Bromination () enhances electrophilicity, enabling further functionalization (e.g., Suzuki coupling) for drug discovery .
  • Core Simplification : The 4-ethylbenzoxazole analog () lacks the phenyl ring, reducing complexity but limiting interaction sites for target binding .

Functionalization of the Amine Group

The amine group at position 5 is a critical site for derivatization, influencing pharmacokinetics and target engagement.

Compound Name Amine Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)isobutyramide Isobutyramide C₁₈H₂₀N₃O₂ 310.37 Improved metabolic stability via bulky substituent
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide Methoxyacetamide C₁₇H₁₈N₃O₃ 312.34 Enhanced solubility via polar methoxy group
2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide Chloronitrobenzamide C₂₁H₁₅ClN₃O₄ 408.81 Covalent PPARγ agonist (BAY-4931) with high potency

Key Insights :

  • Bulky Substituents : Isobutyramide () reduces enzymatic degradation, prolonging half-life .
  • Electrophilic Warheads : The chloronitrobenzamide derivative () enables covalent binding to PPARγ, enhancing therapeutic efficacy .

Biological Activity

2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole moiety which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions due to its functional groups, particularly the amine group, which allows for nucleophilic substitutions and acylation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of critical enzymes .

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound's efficacy against Candida albicans suggests potential applications in treating fungal infections .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of several fungal pathogens, making it a candidate for further development as an antifungal agent .

Case Study: Antifungal Screening
A recent study assessed the antifungal properties of various benzoxazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of activity against Candida albicans, with some achieving low MIC values .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Research has indicated that certain benzoxazole derivatives can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds often act by disrupting cellular processes or inducing apoptosis in cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
HepG225

These findings underscore the potential of this compound as a lead compound for developing new anticancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound is thought to bind to enzymes or receptors involved in metabolic pathways, inhibiting their function and leading to cell death or growth inhibition.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine, and how can coupling reagents improve yield?

  • Methodological Answer : The compound is synthesized via coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine). For example, amidation reactions involving this compound with carboxylic acids (e.g., 2-chloropyridine-3-carboxylic acid) achieve yields of 38–70% under mild conditions (room temperature, DMF solvent). Optimized stoichiometry (1.5 eq. acid, 5 eq. base) and purification via preparative HPLC are critical for high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and aromatic ring integration.
  • HPLC : Dual-column analysis (C4 and C18) with retention time (tRt_R) consistency ensures purity (>99%). For example, derivatives show tR=14.05t_R = 14.05 min (C4) and tR=22.9t_R = 22.9 min (C18) .
  • LC-MS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., m/z = 402.0 [M+H]+^+) .

Q. How should researchers handle storage and stability challenges for this benzoxazole derivative?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent oxidation of the amine group. Avoid prolonged exposure to light, as the benzoxazole core may degrade. Purity checks via HPLC are recommended post-storage .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving structural ambiguities in benzoxazole derivatives?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. For macromolecules, SHELXPRO interfaces with refinement pipelines .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in the ethylphenyl substituent .

Q. How can computational modeling predict the compound’s biological targets or structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PPARγ (peroxisome proliferator-activated receptor gamma). For example, inverse-agonist derivatives of this scaffold show binding affinity via hydrophobic interactions with the ligand-binding domain .
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. chloro groups) with activity using Hammett constants or DFT-calculated parameters .

Q. How to address contradictions between high purity and inconsistent biological activity in derivatives?

  • Methodological Answer :

  • Purity-Activity Mismatch : Verify purity via orthogonal methods (e.g., 19F^{19}\text{F} NMR if fluorinated analogs exist).
  • Aggregation Screening : Perform dynamic light scattering (DLS) to detect nanoaggregates that may reduce bioavailability.
  • Metabolite Profiling : Use LC-MS/MS to identify inactive metabolites formed during assays .

Q. What strategies validate the compound’s role as a fluorescent probe or kinase inhibitor?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Measure emission spectra (λex=350\lambda_{\text{ex}} = 350 nm, λem=450\lambda_{\text{em}} = 450 nm) in presence of target biomolecules.
  • Kinase Inhibition Profiling : Use ADP-Glo™ assays to quantify ATP consumption in kinase reactions (e.g., EGFR or VEGFR2) .

Q. How to design SAR studies for optimizing substituent effects on the benzoxazole core?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the 4-ethylphenyl position.
  • Free-Wilson Analysis : Statistically correlate substituent contributions to activity. For example, nitro groups at the phenyl ring enhance PPARγ binding by 2.5-fold compared to methoxy groups .

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